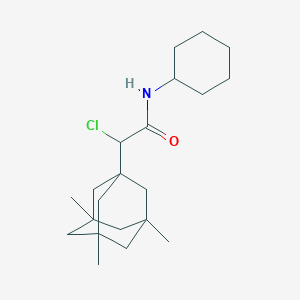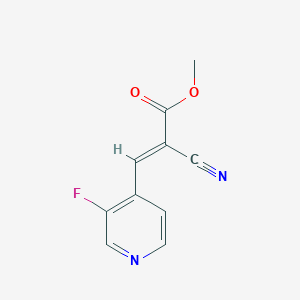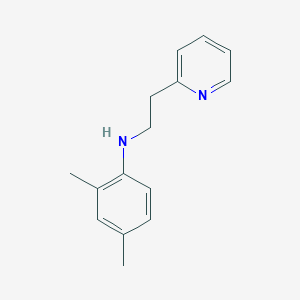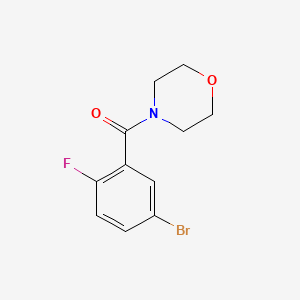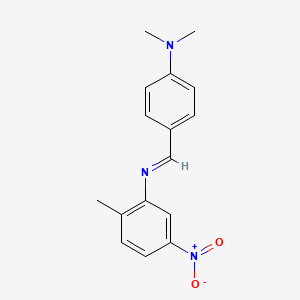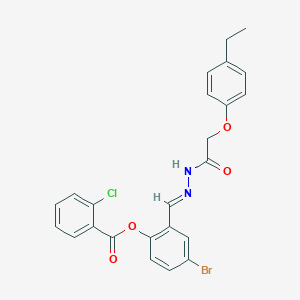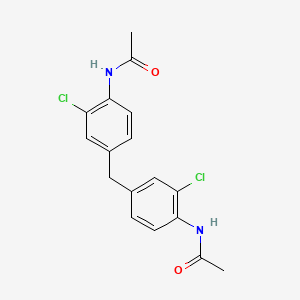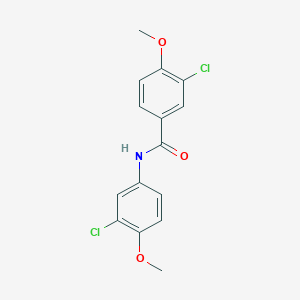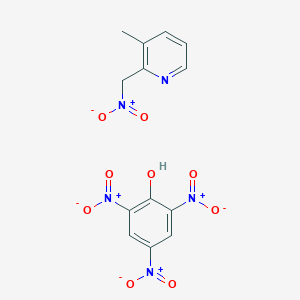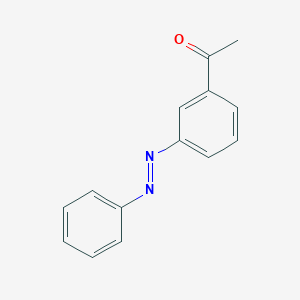
1-(3-Phenyldiazenylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-(PHENYLAZO)ACETOPHENONE is an organic compound with the molecular formula C14H12N2O and a molecular weight of 224.265 g/mol It is a member of the acetophenone family, characterized by the presence of a phenylazo group attached to the acetophenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(PHENYLAZO)ACETOPHENONE typically involves the diazotization of 3-aminoacetophenone followed by coupling with aniline. The process begins with the nitration of acetophenone to form 3-nitroacetophenone, which is then reduced to 3-aminoacetophenone. The amino group is diazotized using sodium nitrite and hydrochloric acid, and the resulting diazonium salt is coupled with aniline to yield 3’-(PHENYLAZO)ACETOPHENONE .
Industrial Production Methods
Industrial production methods for 3’-(PHENYLAZO)ACETOPHENONE are similar to laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3’-(PHENYLAZO)ACETOPHENONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can yield hydrazo compounds.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazo compounds and amines.
Substitution: Various substituted acetophenone derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3’-(PHENYLAZO)ACETOPHENONE has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3’-(PHENYLAZO)ACETOPHENONE involves its interaction with various molecular targets. The compound can alter cell membrane permeability and affect cellular processes, leading to its biological effects. For example, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4’-(PHENYLAZO)ACETOPHENONE
- 4’-(4-(2-ISOINDOLINYL)PHENYLAZO)ACETOPHENONE
- 4’-(4-(DIETHYLAMINO)PHENYLAZO)ACETOPHENONE
- 3’-(2,4-DICHLOROBENZYLIDENEAMINO)ACETOPHENONE
- 3’-(HEXYLOXY)ACETOPHENONE
- 3’-(2-HYDROXYBENZYLAMINO)ACETOPHENONE
- 3’-(2,4,6-TRINITROANILINO)ACETOPHENONE
Uniqueness
3’-(PHENYLAZO)ACETOPHENONE is unique due to its specific structural configuration, which imparts distinct chemical and biological propertiesIts ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
4865-93-4 |
|---|---|
Molekularformel |
C14H12N2O |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
1-(3-phenyldiazenylphenyl)ethanone |
InChI |
InChI=1S/C14H12N2O/c1-11(17)12-6-5-9-14(10-12)16-15-13-7-3-2-4-8-13/h2-10H,1H3 |
InChI-Schlüssel |
AJRUHOZJSBSJJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


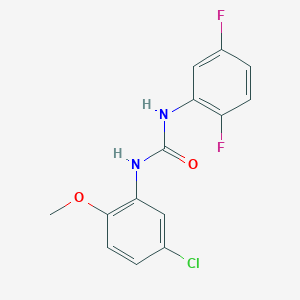

![8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate](/img/structure/B15075370.png)
